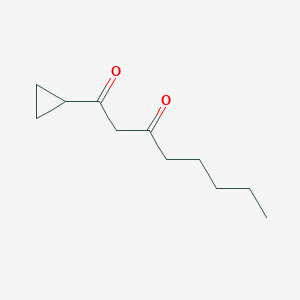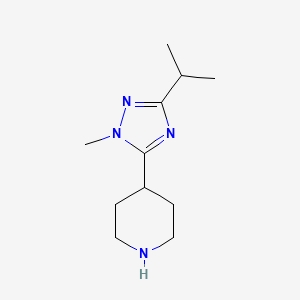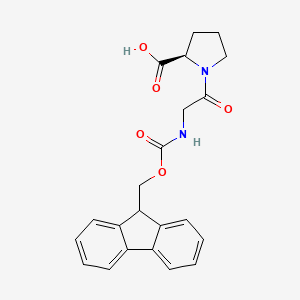
(N-Fmoc-glycyl)-D-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(N-Fmoc-glycyl)-D-proline is a compound that belongs to the family of N-Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a protective group used in peptide synthesis to protect the amino group of amino acids. This compound is particularly interesting due to its unique structure, which combines the properties of glycine and D-proline, making it useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (N-Fmoc-glycyl)-D-proline typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected using the Fmoc group. This is usually achieved by reacting glycine with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Coupling with D-Proline: The Fmoc-protected glycine is then coupled with D-proline using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of glycine and D-proline are reacted with Fmoc-Cl and coupling reagents in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
(N-Fmoc-glycyl)-D-proline undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Coupling Reactions: The compound can be further coupled with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling: HBTU or EDC in the presence of DIPEA.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields glycyl-D-proline.
Extended Peptides: Coupling with other amino acids forms longer peptide chains.
科学的研究の応用
(N-Fmoc-glycyl)-D-proline has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Material Science: The compound is used in the development of novel materials with specific properties.
作用機序
The mechanism of action of (N-Fmoc-glycyl)-D-proline involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide chain is formed, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions.
類似化合物との比較
Similar Compounds
(N-Fmoc-glycyl)-L-proline: Similar structure but with L-proline instead of D-proline.
(N-Fmoc-glycyl)-L-valine: Similar structure but with L-valine instead of D-proline.
Uniqueness
(N-Fmoc-glycyl)-D-proline is unique due to the presence of D-proline, which imparts different stereochemical properties compared to its L-proline counterpart. This can affect the overall structure and function of the peptides synthesized using this compound, making it valuable in specific research applications.
特性
分子式 |
C22H22N2O5 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
(2R)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H22N2O5/c25-20(24-11-5-10-19(24)21(26)27)12-23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,26,27)/t19-/m1/s1 |
InChIキー |
HPTFPWMPQFBSHP-LJQANCHMSA-N |
異性体SMILES |
C1C[C@@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


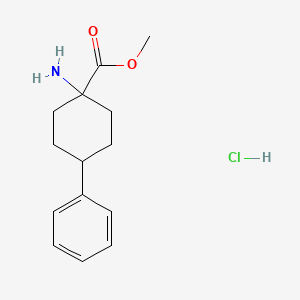
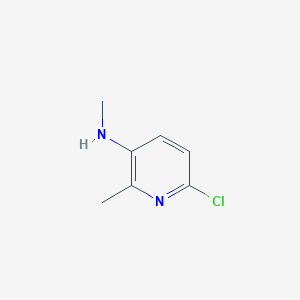
![N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B13477281.png)
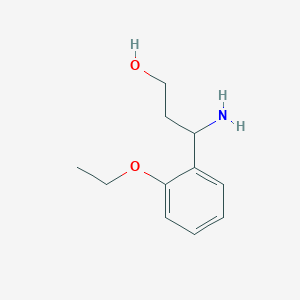
![1-[(4-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13477292.png)


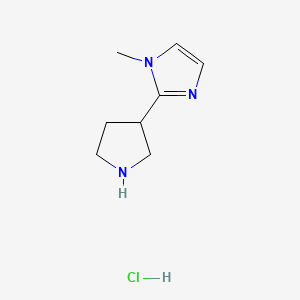

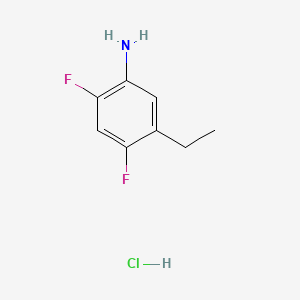
![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)

